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Compound of Interest

Compound Name: Napyradiomycin C1

Cat. No.: B1165698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques,

specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the

characterization of Napyradiomycin C1. This document includes representative data, detailed

experimental protocols, and workflow diagrams to guide researchers in the structural

elucidation of this complex natural product.

Introduction to Napyradiomycin C1
Napyradiomycins are a family of meroterpenoids produced by actinomycetes, exhibiting a

range of biological activities, including antibacterial and cytotoxic properties.[1][2][3] The C-

series of napyradiomycins, including Napyradiomycin C1, are characterized by a unique 14-

membered ring formed by a carbon-carbon bond, cyclizing the monoterpenoid subunit to the

semi-naphthoquinone core.[1] The structural elucidation of these complex molecules relies

heavily on modern spectroscopic methods. The structure of Napyradiomycin C1 was first

determined by NMR studies.

Spectroscopic Data for Napyradiomycin C1
Characterization
The following tables summarize the expected quantitative data for the spectroscopic analysis of

Napyradiomycin C1. This data is compiled based on the analysis of closely related
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napyradiomycin analogues and should be considered representative. For definitive

experimental values, consultation of the original literature is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework. For

Napyradiomycin C1, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR

experiments is essential for complete structural assignment.

Table 1: Representative ¹H NMR Data for Napyradiomycin C1 (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~4.50 dd 12.0, 4.0

H-4α ~2.50 m

H-4β ~2.70 m

H-7 ~6.90 s

H-9 ~7.20 s

H-12 ~5.10 t 7.0

H-14 ~2.10 m

H-15 ~2.20 m

H-18 ~5.00 br s

H-19 ~4.90 br s

2-Me (α) ~1.20 s

2-Me (β) ~1.40 s

6-Me ~1.70 s

10-Me ~1.60 s

17-Me ~1.55 s

8-OH ~12.60 s

Table 2: Representative ¹³C NMR Data for Napyradiomycin C1 (in CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 ~83.5

C-2 ~79.0

C-3 ~60.0

C-4 ~43.0

C-4a ~137.0

C-5 ~188.0

C-5a ~108.0

C-6 ~165.0

C-7 ~110.0

C-8 ~164.0

C-9 ~115.0

C-9a ~141.0

C-10 ~195.0

C-10a ~135.0

C-11 ~124.0

C-12 ~132.0

C-13 ~38.0

C-14 ~26.0

C-15 ~40.0

C-16 ~149.0

C-17 ~112.0

C-18 ~23.0

C-19 ~29.0
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2-Me (α) ~22.0

2-Me (β) ~29.0

6-Me ~16.0

10-Me ~18.0

17-Me ~25.0

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound, as well as structural details through the analysis of fragmentation

patterns.

Table 3: Predicted Mass Spectrometry Data for Napyradiomycin C1

Adduct Ion Formula Predicted m/z

[M+H]⁺ C₂₅H₂₉Cl₂O₅⁺ 479.1386

[M+Na]⁺ C₂₅H₂₈Cl₂NaO₅⁺ 501.1206

[M-H]⁻ C₂₅H₂₇Cl₂O₅⁻ 477.1241

Table 4: Expected Key MS/MS Fragmentation Patterns for Napyradiomycin C1
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Precursor Ion
(m/z)

Fragmentation
Type

Key Fragment
Ions (m/z)

Neutral Loss
Putative
Substructure
Lost

479.1386

Cleavage of

terpenoid side

chain

Various Various

Portions of the

14-membered

ring

479.1386 Loss of water 461.1280 H₂O Hydroxyl group

479.1386 Loss of HCl 443.1757 HCl
Chlorine and a

proton

479.1386 Retro-Diels-Alder Various C₅H₈

Isoprene unit

from the pyran

ring

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Napyradiomycin C1 are provided

below. These protocols are based on standard practices for natural product characterization

and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Napyradiomycin C1.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.
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¹H NMR:

Pulse sequence: Standard single-pulse experiment (zg30).

Spectral width: 16 ppm.

Acquisition time: ~2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on sample concentration.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

Spectral width: 240 ppm.

Acquisition time: ~1 second.

Relaxation delay: 2 seconds.

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC):

Utilize standard pulse programs available on the spectrometer software.

Optimize spectral widths in both dimensions to encompass all relevant signals.

Adjust the number of increments and scans to achieve adequate resolution and signal-to-

noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be

optimized.

3. Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Integrate the ¹H NMR signals to determine proton ratios.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish

proton-proton connectivities.

Use the HSQC spectrum to correlate proton signals with their directly attached carbon

signals.

Employ the HMBC spectrum to identify long-range (2-3 bond) correlations between protons

and carbons, which is crucial for assembling the molecular fragments.

Use the COSY spectrum to confirm ¹H-¹H coupling networks.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a stock solution of purified Napyradiomycin C1 in a suitable solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

solvent.

2. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination:

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap

instrument.

Ionization Source: Electrospray Ionization (ESI) is commonly used for this class of

compounds.

Mode: Acquire data in both positive and negative ion modes to observe different adducts.

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-

1000).
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Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the

elemental composition. The isotopic pattern, particularly the ratio of [M]⁺, [M+2]⁺, and [M+4]⁺

peaks, will confirm the presence of two chlorine atoms.

3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Ion Trap).

Experiment Type: Product ion scan.

Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ or another suitable

precursor ion in the first mass analyzer.

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce

fragmentation.

Data Analysis: Analyze the resulting product ion spectrum to identify characteristic fragment

ions and neutral losses. This information helps to confirm the presence of specific

substructures within the molecule.

Visualizations
The following diagrams illustrate the workflow for the spectroscopic characterization of

Napyradiomycin C1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1165698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Spectroscopy

Mass Spectrometry

Structural Elucidation

Purified Napyradiomycin C1

Dissolve in CDCl3 with TMS

Dilute in Mobile Phase1D (1H, 13C) & 2D (COSY, HSQC, HMBC) Acquisition

Data Processing & Analysis

Structure Determination

HRMS (e.g., TOF, Orbitrap) MS/MS (e.g., Q-TOF)

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization of Napyradiomycin C1.
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Caption: Logical relationship of spectroscopic data for the structural elucidation of

Napyradiomycin C1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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